Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
Description
Contextualization within Benzoic Acid Derivatives and Sulfated Organic Compounds
Benzoic acid and its derivatives are a cornerstone of organic chemistry, found naturally in many plants and serving as intermediates in the biosynthesis of numerous secondary metabolites. researchgate.netwikipedia.org Industrially, they are synthesized for a vast array of applications, most notably as food preservatives, where they inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgijcrt.orgeaht.org The salts and esters of benzoic acid, known as benzoates, are also crucial precursors in the synthesis of more complex organic substances, including various pharmaceuticals and dyes. researchgate.neteaht.org The reactivity and acidity of benzoic acid derivatives can be significantly influenced by the type and position of substituents on the benzene (B151609) ring. researchgate.net
Concurrently, this molecule is classified as a sulfated organic compound, or organosulfate. wikipedia.org Organosulfates are formally esters of sulfuric acid and an alcohol or phenol (B47542), characterized by the R-O-SO₃⁻ functional group. wikipedia.org A key feature imparted by this sulfate (B86663) group is a significant increase in water solubility. teachy.aifiveable.me This property is highly advantageous in various fields, including the manufacturing of detergents and in pharmaceutical development, where enhanced solubility can improve a drug's absorption in the body. wikipedia.orgteachy.ai Nature utilizes sulfation to activate certain molecules for metabolic processes and to facilitate the excretion of potentially toxic xenobiotics. wikipedia.orgnih.gov
Therefore, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- emerges as a hybrid structure, possessing the foundational aromatic carboxylic acid framework of a benzoate (B1203000) derivative and the distinct polarity and solubility characteristics of an organosulfate. ontosight.aiwikipedia.org
Significance of Phenoxy and Sulfooxy Moieties in Contemporary Chemical Research
The specific functional groups, or moieties, within a molecule are critical in determining its chemical behavior and biological activity. youtube.com In Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, the phenoxy and sulfooxy groups are of particular research interest.
The phenoxy moiety (C₆H₅O-) is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its presence is crucial for the biological activity of many existing drugs, including antiviral and anti-inflammatory agents. nih.gov The phenoxy group can participate in various non-covalent interactions, such as π–π stacking with aromatic residues in protein targets, and the ether oxygen can act as a hydrogen bond acceptor. nih.gov This versatility allows it to be a key component in designing molecules that can selectively recognize and bind to biological targets. nih.gov Phenoxy radical couplings, often mediated by enzymes, are also fundamental reactions in the biosynthesis of important plant components like lignans. frontiersin.orgnih.gov
The sulfooxy moiety (-OSO₃H), as part of the larger class of sulfonyl group-containing compounds, plays a vital role in modifying molecular properties. fiveable.menih.gov Its primary effect is to introduce a strongly polar, anionic character to a molecule, which drastically enhances water solubility. fiveable.menih.gov This is a critical consideration in drug design. teachy.ai Beyond solubility, the sulfonyl group can form hydrogen bonding interactions with active site residues of biological targets, such as enzymes. nih.gov The introduction of a sulfate group can be challenging synthetically but is a widely used strategy in nature and the laboratory to modulate the bioactivity and pharmacokinetic profiles of small molecules. ontosight.ainih.gov
Overview of Current Research Trajectories for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
While specific published research on Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is not widespread, its unique chemical architecture points toward several logical research trajectories. These investigations would aim to leverage the combined properties of its constituent moieties.
Pharmaceutical Development: Given that benzoic acid derivatives are explored for anti-inflammatory, antimicrobial, and antifungal activities, research on this compound would likely follow a similar path. ontosight.aiijcrt.org The addition of the sulfooxyphenoxy group could significantly alter its pharmacological profile, potentially leading to novel therapeutic applications by modifying its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai The structure could be a candidate for multitarget inhibitors, a strategy used in designing drugs for complex diseases. nih.gov
Biological Research Probes: The compound is a potential tool for fundamental biological research. ontosight.ai Its structure makes it a candidate for studying the activity of sulfotransferase enzymes, which are responsible for transferring sulfate groups between molecules. ontosight.ai It could also be developed into a molecular probe to investigate various cellular processes where sulfated molecules play a regulatory role. ontosight.ai
Synthetic Chemistry and Material Science: The synthesis of complex benzoic acid derivatives is an active area of research. researchgate.netresearchgate.net Developing efficient synthetic routes to Benzoic acid, 3-(2-(sulfooxy)phenoxy)- and related structures is a likely focus. Furthermore, the presence of both a carboxylic acid and a sulfonic acid ester provides multiple points for polymerization or attachment to other molecules, suggesting potential applications in the development of new polymers or functional materials.
Interactive Data Tables
Physicochemical Properties of Featured Compounds
This table outlines the known properties of the primary compound and its structural relatives.
| Property | Benzoic acid, 3-(2-(sulfooxy)phenoxy)- | Benzoic Acid | 2-Phenoxybenzoic Acid | 3-Phenoxybenzoic Acid |
| Chemical Formula | C₁₃H₁₀O₆S | C₇H₆O₂ nih.gov | C₁₃H₁₀O₃ nist.gov | C₁₃H₁₀O₃ sigmaaldrich.com |
| Molecular Weight | 294.28 g/mol | 122.12 g/mol wikipedia.org | 214.22 g/mol sigmaaldrich.com | 214.22 g/mol sigmaaldrich.com |
| Structure | A benzoic acid core with a phenoxy group at position 3, which in turn has a sulfooxy group at its position 2. ontosight.ai | A benzene ring with a carboxyl substituent. wikipedia.org | A benzoic acid core with a phenoxy group at position 2. nist.gov | A benzoic acid core with a phenoxy group at position 3. sigmaaldrich.com |
| Key Functional Groups | Carboxylic Acid, Ether, Sulfate Ester | Carboxylic Acid | Carboxylic Acid, Ether | Carboxylic Acid, Ether |
| CAS Number | 138965-70-1 | 65-85-0 wikipedia.org | 2243-42-7 nist.gov | 3739-38-6 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61183-26-4 |
|---|---|
Molecular Formula |
C13H10O7S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
3-(2-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChI Key |
RKOJDLCZTCSINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzoic Acid, 3 2 Sulfooxy Phenoxy
Precursor Synthesis Strategies
Synthesis of Substituted Benzoic Acid Intermediates
The benzoic acid portion of the target molecule is typically derived from a pre-functionalized benzene (B151609) ring. A common and effective precursor is a 3-substituted benzoic acid, which provides the correct regiochemistry for the subsequent etherification.
One prevalent method for synthesizing substituted benzoic acids is the oxidation of the corresponding substituted toluenes. This transformation can be achieved using strong oxidizing agents or, more commonly, through catalytic oxidation. For instance, processes utilizing a composite catalyst containing cobalt and manganese salts, in the presence of a bromide promoter, can efficiently oxidize a substituted toluene (B28343) to the corresponding benzoic acid using molecular oxygen. wikipedia.org These reactions are often carried out in solvents like organic acids at elevated temperatures and pressures. wikipedia.org
A particularly relevant intermediate for the synthesis of the target compound is 3-hydroxybenzoic acid. This precursor can be prepared via several established routes. One industrial approach involves the alkali fusion of 3-sulfobenzoic acid. Another method is the selective oxidation of m-cresol. A patented process for a similar compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, explicitly starts with m-hydroxybenzoic acid (also referred to as m-salicylic acid), highlighting its role as a key starting material. reddit.com In this process, the hydroxyl group of m-hydroxybenzoic acid serves as the nucleophile in the subsequent ether formation step. reddit.com
Recent developments have also explored the decarboxylative oxidation of benzoic acids to yield phenols, a transformation that underscores the versatility of benzoic acid derivatives as synthetic intermediates. caymanchem.com
Synthesis of Sulfooxy-Substituted Phenol (B47542) Derivatives
The second key precursor is a phenol bearing a sulfate (B86663) group (sulfooxy group) at the ortho position. The logical starting material for this intermediate is catechol (1,2-dihydroxybenzene), a readily available aromatic diol. wikipedia.orgwikipedia.org The primary challenge lies in the selective monosulfation of one of the two hydroxyl groups.
Several methods are available for the sulfonation of phenols.
Chemical Sulfonation: This approach uses a sulfating agent to introduce the SO₃H group. Common reagents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), chlorosulfonic acid, and sulfur trioxide complexes like the SO₃-pyridine complex. google.comgoogle.comnih.gov For the sulfonation of catechol, using concentrated sulfuric acid is a viable method. google.com The reaction involves heating catechol with the acid, followed by neutralization with a base to isolate the sulfonated product as a salt. google.com Alternatively, chlorosulfonic acid can be used in a solvent mixture, such as a dialkyl carbonate and an aliphatic hydrocarbon, at controlled temperatures. google.com
Chemoenzymatic Synthesis: This method employs sulfotransferase enzymes to transfer a sulfate group. While highly selective, the enzymatic sulfation of some phenolic compounds can be challenging due to enzyme inhibition. nih.gov
Electrochemical Sulfonation: A green chemistry approach involves the electrochemical oxidation of catechols in the presence of a sulfite (B76179) ion. electrochemsci.orgresearchgate.net In this process, catechol is first oxidized to form an o-benzoquinone intermediate. This electrophilic species then undergoes a Michael addition reaction with the sulfite nucleophile to yield the sulfonated catechol derivative. electrochemsci.orgresearchgate.net
The resulting 2-hydroxyphenylsulfonic acid can then be used in the etherification step, where its phenoxide form reacts with the benzoic acid precursor.
Formation of the Phenoxy Ether Linkage
The central transformation in the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is the formation of the diaryl ether bond connecting the two precursor rings. This is typically accomplished through nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers. researchgate.net The reaction mechanism involves the attack of a nucleophile (in this case, a phenoxide) on an aryl ring carbon, displacing a leaving group (typically a halogen). researchgate.net
For the SNAr reaction to proceed, the aryl ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.netgoogle.com In the context of synthesizing the target molecule, one possible route involves the reaction of the potassium salt of 3-hydroxybenzoic acid with an activated 2-halophenyl sulfate derivative. A more common strategy involves reacting the phenoxide derived from 2-(sulfooxy)phenol with an activated 3-halobenzoic acid derivative (e.g., 3-chloro- or 3-fluorobenzoic acid with an additional activating group).
The reaction conditions are critical. The choice of base and solvent significantly influences the reaction's success. orgsyn.org For example, studies have shown that a combination of potassium tert-butoxide (t-BuOK) as the base and dimethylformamide (DMF) as the solvent can effectively promote SNAr reactions for aryl ether synthesis under mild conditions. orgsyn.org The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type)
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-promoted coupling of a phenol with an aryl halide. libretexts.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like DMF or nitrobenzene. libretexts.org
Modern variations of the Ullmann reaction employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand. google.com These ligands, which can include diamines or amino acids like N,N-dimethylglycine, stabilize the copper catalyst and facilitate the reaction under milder conditions. google.com The general mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the catalyst.
A typical procedure involves reacting the phenol precursor with the aryl halide precursor in the presence of a copper(I) catalyst, a base, and a suitable solvent. For instance, an efficient system for coupling phenols and aryl bromides has been identified using CuI as the catalyst, N,N-dimethylglycine as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in acetonitrile (B52724) at 80°C. google.com
Optimization of Reaction Conditions for Ether Formation
Optimizing the reaction parameters is crucial for maximizing the yield and purity of the final diaryl ether product. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.
For copper-catalyzed Ullmann-type reactions , extensive screening of these parameters has been reported. The choice of base is particularly important; while strong bases like cesium carbonate (Cs₂CO₃) are often effective, inorganic bases like potassium phosphate (K₃PO₄) can also provide excellent results and may be more practical. google.com The solvent also plays a critical role, with polar aprotic solvents like acetonitrile, DMF, and DMSO being common choices. google.comgoogle.comnih.gov The data below summarizes findings from a study on the optimization of an Ullmann-type diaryl ether synthesis.
Table 1: Optimization of Base and Solvent for Ullmann Coupling Reaction: 4-methoxyphenol (B1676288) + 4-bromoanisole (B123540) with CuI (10 mol%) and Ligand L1 (10 mol%)
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | Dioxane | 110 | Trace |
| 2 | K₃PO₄ | Toluene | 110 | 25% |
| 3 | K₃PO₄ | Dioxane | 100 | 50% |
| 4 | K₃PO₄ | Acetonitrile | 80 | 98% |
| 5 | K₂CO₃ | Acetonitrile | 80 | 85% |
Data derived from screening studies. google.com
For nucleophilic aromatic substitution (SNAr) , optimization focuses on the base, solvent, and sometimes the use of phase-transfer catalysts. The use of crown ethers as phase-transfer catalysts has been shown to significantly improve reaction rates and yields in the synthesis of phenoxybenzoic acids, allowing for lower temperatures and reduced consumption of high-boiling solvents like DMSO. reddit.com
Table 2: Effect of Phase-Transfer Catalyst on Phenoxybenzoic Acid Synthesis Reaction: m-Hydroxybenzoic acid + 3,4-dichlorobenzotrifluoride
| Entry | Catalyst | Solvent System | Temperature (°C) | Yield |
|---|---|---|---|---|
| 1 | None (Traditional) | DMSO | ~140 | ~89% |
| 2 | 15-Crown-5 | Toluene/DMSO | 130-140 | 96.3% |
| 3 | 18-Crown-6 | Toluene/DMSO | 135-155 | 97.9% |
Data adapted from patent literature. reddit.com
Through the careful selection and optimization of these synthetic strategies, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can be constructed efficiently from readily accessible starting materials.
Introduction of the Sulfooxy Moiety
The final and crucial step in the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is the sulfation of the precursor, 3-(2-hydroxyphenoxy)benzoic acid. This transformation involves the esterification of the phenolic hydroxyl group with a sulfuric acid derivative. The selection of the sulfating agent and protocol is critical to ensure high yield, selectivity, and stability of the desired product.
The chemical sulfation of phenols is a well-established transformation, though it presents challenges, particularly when other reactive functional groups, such as a carboxylic acid, are present. The introduction of the highly polar sulfate group also significantly alters the molecule's properties, making isolation and purification difficult. rsc.orgnih.gov Several reagents and protocols have been developed to address these challenges.
The most widely employed sulfating agents are sulfur trioxide-amine complexes. portlandpress.com These reagents are generally milder and more selective than free sulfur trioxide or chlorosulfuric acid.
Sulfur Trioxide-Pyridine Complex (SO₃·pyridine): This is a common, commercially available reagent used for the sulfation of alcohols and phenols. nih.gov The reaction is typically carried out in an aprotic solvent, such as pyridine (B92270) or acetonitrile, at elevated temperatures.
Sulfur Trioxide-Dimethylformamide Complex (SO₃·DMF): Similar to the pyridine complex, SO₃·DMF offers a convenient and relatively mild method for sulfation.
Tributylsulfoammonium Betaine (B1666868) (TBSAB): A more recent development involves the use of tributylsulfoammonium betaine (generated from SO₃ and tributylamine), which has shown effectiveness in the sulfation of phenolic acids. nih.gov This method offers the advantage of forming an organic-soluble intermediate, potentially simplifying purification. rsc.org
Enzymatic methods provide a powerful alternative to chemical synthesis. Arylsulfotransferases (ASTs), particularly those from bacterial sources like Desulfitobacterium hafniense, can catalyze the transfer of a sulfate group from a donor, such as p-nitrophenyl sulfate (p-NPS), to a phenolic acceptor with high efficiency and selectivity under mild aqueous conditions. nih.govresearchgate.netnih.gov
| Sulfation Method | Reagent/Enzyme | Typical Conditions | Advantages | Disadvantages |
| Chemical | SO₃·pyridine | Aprotic solvent (e.g., Pyridine, CH₃CN), 80-100 °C | Commercially available, well-established | Requires stoichiometric amounts, potential for side reactions, purification challenges rsc.orgportlandpress.com |
| Chemical | Chlorosulfuric Acid | Aprotic solvent, 0 °C to RT | Potent reagent | Highly corrosive, low selectivity, may require protecting groups nih.gov |
| Chemical | TBSAB (SO₃·NBu₃) | Acetonitrile, 90 °C | Forms organic-soluble intermediate, improved purification rsc.org | Newer method, reagent not as common |
| Enzymatic | Arylsulfotransferase (AST) | Aqueous buffer (e.g., Tris-glycine), RT | High regioselectivity, mild conditions, environmentally friendly | Requires specific enzyme and sulfate donor (p-NPS), potential for lower yields on a large scale nih.govresearchgate.net |
The precursor molecule, 3-(2-hydroxyphenoxy)benzoic acid, possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The goal is to selectively sulfate the phenolic oxygen.
Chemical Selectivity: In chemical sulfation, the higher nucleophilicity of the phenoxide anion compared to the carboxylate anion generally favors reaction at the desired hydroxyl position. The reaction is typically performed in the presence of a base to deprotonate the phenol. However, the choice of solvent and base can be critical. A non-nucleophilic base is preferred to avoid competing reactions. The steric hindrance around the ortho-positioned hydroxyl group could potentially influence reactivity compared to a para-substituted phenol.
Enzymatic Selectivity: The primary advantage of enzymatic sulfation is its inherent and often absolute regioselectivity. nih.govnih.gov Sulfotransferases (SULTs) have specific binding pockets that orient the substrate in a precise way, ensuring that the sulfate group is transferred to a single target hydroxyl group. nih.gov For instance, studies on various polyphenols have shown that different SULT isoforms can selectively sulfate specific hydroxyl groups on the same molecule. researchgate.netnih.gov Using an appropriate arylsulfotransferase would be the most reliable method to ensure sulfation occurs exclusively at the 2-phenoxy position, avoiding any reaction at the carboxylic acid.
The purification of sulfated organic molecules like Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is notably challenging due to their high polarity, water solubility, and the potential presence of inorganic salt byproducts from the reaction and workup. rsc.orgnih.gov
Standard purification techniques for organic compounds often need to be modified.
Extraction: A typical aqueous workup is necessary to remove inorganic salts. However, the product itself may have significant water solubility, leading to product loss in the aqueous phase. Liquid-liquid extraction with a suitable organic solvent after careful pH adjustment may be employed. wikipedia.org
Crystallization/Recrystallization: If the product is a stable solid, crystallization from a suitable solvent system (e.g., water/methanol, water/ethanol) can be an effective method for purification, especially on a larger scale. wikipedia.org
Chromatography: Due to the polar nature of the sulfate ester, chromatographic purification requires specific stationary and mobile phases.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying highly polar compounds. A C18 or similar nonpolar stationary phase is used with a polar mobile phase, typically a gradient of water and a more organic solvent like acetonitrile or methanol, often with an acidic modifier. nih.govnih.gov
Ion-Exchange Chromatography: This technique separates molecules based on their charge. Since the target molecule is an anion, anion-exchange chromatography can effectively separate it from neutral or cationic impurities. rsc.org
Solid-Phase Extraction (SPE): SPE cartridges, such as those with a C18 stationary phase, can be used for sample cleanup and partial purification, particularly for removing less polar impurities or inorganic salts. researchgate.net
Integrated Multistep Synthesis Pathways
The synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is best approached via a convergent strategy, beginning with the construction of the diaryl ether core, followed by the introduction of the sulfate ester.
Proposed Synthetic Pathway:
The key intermediate is 3-(2-hydroxyphenoxy)benzoic acid . This can be synthesized using a copper-catalyzed Ullmann condensation reaction.
Step 1: Ullmann Condensation: This reaction couples an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org For this synthesis, 3-bromobenzoic acid would be reacted with catechol (1,2-dihydroxybenzene) or guaiacol (B22219) (2-methoxyphenol). Using guaiacol is advantageous as the methyl group acts as a protecting group for one of the hydroxyls, preventing self-condensation or reaction at the wrong position. The reaction is typically performed at high temperatures in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP) with a base such as potassium carbonate and a copper catalyst (e.g., CuI, CuO). nih.govmdpi.com
Reaction A: 3-bromobenzoic acid + 2-methoxyphenol → 3-(2-methoxyphenoxy)benzoic acid
Step 2: Demethylation: If guaiacol is used as the starting material, the methyl ether must be cleaved to reveal the free phenolic hydroxyl group. This is commonly achieved using strong acids like hydrobromic acid (HBr) in acetic acid or with Lewis acids like boron tribromide (BBr₃).
Reaction B: 3-(2-methoxyphenoxy)benzoic acid → 3-(2-hydroxyphenoxy)benzoic acid
Step 3: Sulfation: The resulting 3-(2-hydroxyphenoxy)benzoic acid is then sulfated using one of the methods described in section 2.3.1. For example, reacting it with SO₃·pyridine complex in acetonitrile would yield the target compound.
Reaction C: 3-(2-hydroxyphenoxy)benzoic acid → Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
This integrated pathway provides a logical sequence for constructing the target molecule from commercially available starting materials.
Green Chemistry Considerations in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can reduce environmental impact, improve safety, and increase efficiency.
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. ucla.edujocpr.comnumberanalytics.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts. wikipedia.org
The Ullmann condensation has a lower atom economy due to the formation of stoichiometric copper salts and the loss of the halide and a proton.
The final sulfation step, if using an SO₃ complex, can be considered an addition reaction with high atom economy, as the entire SO₃ molecule is incorporated.
Catalysis vs. Stoichiometric Reagents: Using catalytic amounts of copper in the Ullmann reaction is preferable to older methods that required stoichiometric copper. wikipedia.org Modern research focuses on developing more efficient and recyclable copper catalysts to improve the sustainability of this reaction. nih.govresearchgate.net Enzymatic sulfation is a prime example of green catalysis, operating under mild, aqueous conditions with high selectivity. researchgate.net
Reaction Conditions: Traditional Ullmann reactions often require high temperatures and high-boiling point solvents, which are energy-intensive and difficult to remove. wikipedia.org Green chemistry approaches seek to use milder conditions, ligand-free systems, or alternative energy sources like microwave irradiation to accelerate the reaction. researchgate.net
Solvent Choice: The choice of solvent is critical. Using water as a solvent for enzymatic sulfation is ideal. For chemical steps, minimizing the use of hazardous solvents like DMF or chlorinated solvents and replacing them with more benign alternatives is a key goal.
Waste Reduction: The sulfation step can generate significant waste, especially during purification to remove excess reagents and salts. rscspecialitychemicals.org.uk Methods that simplify purification, such as the use of TBSAB to form a more easily isolated intermediate, or enzymatic reactions that produce fewer byproducts, are advantageous. rsc.org Designing the synthesis to avoid protecting groups, where possible, also reduces the number of steps and the amount of waste generated. jk-sci.com
By carefully selecting catalysts, reaction conditions, and purification methods, the synthesis can be designed to be more sustainable and efficient.
Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 3 2 Sulfooxy Phenoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is predicted to exhibit a complex pattern of signals in the aromatic region. The protons on the two benzene (B151609) rings will show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the carboxylic acid and sulfooxy groups, and the electron-donating nature of the ether linkage. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts can be predicted by considering the substituent effects. The carboxyl carbon is expected at the most downfield position, typically in the range of 165-175 ppm. The carbons directly attached to the oxygen atoms of the ether and sulfooxy groups will also be significantly deshielded. A predicted ¹³C NMR spectrum from computational models further informs these assignments.
Predicted ¹H NMR Chemical Shifts for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are estimated values based on analogous compounds.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid Proton | >10 | br s |
Predicted ¹³C NMR Chemical Shifts for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: Some values are based on computational predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~167 |
| Quaternary Aromatic Carbons | 120 - 160 |
Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments would be instrumental in confirming the predicted structure and assigning the specific resonances.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity between adjacent protons. For instance, it would show correlations between the ortho, meta, and para protons on each of the benzene rings, allowing for the unambiguous assignment of the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be key in establishing the connectivity between the two aromatic rings through the ether linkage and the positions of the carboxylic acid and sulfooxy groups. For example, correlations would be expected between the protons on one ring and the ether-linked carbon of the other ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule, particularly the rotational orientation around the ether linkage.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. The molecular formula of the compound is C₁₃H₁₀O₇S. The theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement would serve as a definitive confirmation of the elemental composition of the molecule.
Calculated Exact Mass for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M-H]⁻ | C₁₃H₉O₇S⁻ | 309.0074 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This would provide valuable structural information. A plausible fragmentation pathway in negative ion mode ([M-H]⁻) could involve the loss of SO₃ (80 Da) from the sulfooxy group, a common fragmentation for sulfate (B86663) esters. Another likely fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the benzoate (B1203000) and phenoxysulfate moieties. The fragmentation of 3-phenoxybenzoic acid is known to involve the loss of CO₂ and subsequent cleavages of the ether linkage. Similarly, phenyl sulfate is known to fragment to a phenoxide anion. nih.gov These known fragmentation patterns of analogous structures would aid in the interpretation of the MS/MS spectrum of the target compound.
Predicted Key Fragment Ions in MS/MS for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are predicted fragmentation patterns.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 309.0074 | 229.0506 | SO₃ |
| 309.0074 | 121.0295 | C₇H₄O₅S |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to show characteristic absorption bands for the various functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid should appear around 1700-1725 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ether and ester linkages in the 1200-1300 cm⁻¹ region. The sulfooxy group would exhibit characteristic S=O and S-O stretching vibrations, typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be present. The IR spectrum of the related 3-phenoxybenzoic acid shows a strong carbonyl absorption and characteristic aromatic bands. chemicalbook.comnih.gov
Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are typically strong in the IR spectrum, the aromatic C=C stretching vibrations are often more intense in the Raman spectrum. The symmetric stretching of the non-polar parts of the molecule would also be more Raman active.
Predicted Key IR Absorption Bands for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- Note: These are estimated values based on analogous compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1450-1600 |
| S=O (Sulfooxy) | 1350-1400 |
| C-O (Ether/Ester) | 1200-1300 |
Identification of Characteristic Functional Group Frequencies
The infrared (IR) spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be complex, exhibiting characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid, a diaryl ether, and an aryl sulfonate. By analyzing the typical frequencies of these groups in similar molecules, a predictive IR spectrum can be constructed.
The carboxylic acid moiety gives rise to some of the most distinct features in the IR spectrum. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. quora.comdocbrown.info Overlapping with this broad band, the aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. quora.comvscht.cz A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid is predicted to be in the range of 1725-1700 cm⁻¹. quora.com The C-O stretching vibration of the carboxylic acid group typically appears between 1320 and 1210 cm⁻¹. docbrown.info
The diaryl ether linkage (C-O-C) is characterized by two stretching vibrations. An asymmetric C-O-C stretching band is expected to be observed around 1250 cm⁻¹, while a symmetric stretching band would appear near 1040 cm⁻¹. blogspot.com
The aryl sulfonate group (Ar-O-SO₂-) also presents distinct absorption bands. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively. blogspot.com Additionally, several strong bands corresponding to the S-O stretching are expected in the 1000-750 cm⁻¹ region. blogspot.comresearchgate.net
A summary of the predicted characteristic IR frequencies is presented in the table below.
Analysis of Intermolecular Interactions in Solid State
In the solid state, the molecular packing of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be dominated by strong intermolecular hydrogen bonds originating from the carboxylic acid group. It is highly probable that the molecules will form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable motif observed in the crystal structures of benzoic acid and its derivatives.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Elucidation of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is predicted to be a composite of the electronic transitions originating from its two main chromophores: the benzoic acid moiety and the phenoxy group. Benzoic acid itself typically displays three absorption bands: a strong band around 194 nm, another strong band at approximately 230 nm (B-band), and a weaker, structured band around 274 nm (C-band). sielc.comresearchgate.net
Environmental Effects on Electronic Spectra
The electronic spectrum of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is expected to be sensitive to the polarity of the solvent and the pH of the medium.
Solvatochromism: In moving from a nonpolar to a polar solvent, a shift in the absorption maxima (solvatochromism) can be anticipated. For π → π* transitions, polar solvents generally cause a small red shift. The extent of this shift will depend on the difference in the dipole moment of the molecule between its ground and excited states.
pH Effects: The pH of the solution will have a pronounced effect on the UV spectrum due to the deprotonation of the carboxylic acid group. rsc.orgrsc.org In alkaline solutions, the formation of the carboxylate anion (-COO⁻) will alter the electronic distribution within the benzoic acid chromophore. This typically leads to a hypsochromic (blue) shift of the main absorption bands compared to the protonated form in acidic solution. rsc.org For instance, the B-band of neutral benzoic acid is observed around 230 nm, while for the benzoate anion, it shifts to approximately 225 nm. rsc.org A similar trend is expected for the C-band. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Determination of Molecular Conformation and Packing
Although a specific crystal structure for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is not available, its molecular conformation and packing in the solid state can be inferred from related structures.
Molecular Conformation: The molecule is expected to be non-planar. The two aromatic rings are not likely to be coplanar due to steric hindrance and the flexibility of the ether linkage. The dihedral angle between the planes of the two rings is anticipated to be significant, likely in the range of 70-90 degrees, as seen in other phenoxybenzoic acid derivatives. The carboxylic acid group is expected to be nearly coplanar with the benzene ring to which it is attached to maximize conjugation.
Analysis of Hydrogen Bonding Networks and Crystal Polymorphism
The molecular structure of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, characterized by a carboxylic acid group, a sulfooxy moiety, and a phenoxy ether linkage, provides multiple sites for hydrogen bonding, which profoundly influences its crystal packing and potential for polymorphism.
Hydrogen Bonding Networks:
The hydrogen bonding in the crystalline form of this compound is expected to be complex and dominated by several key interactions. The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is well-established that carboxylic acids frequently form centrosymmetric cyclic dimers in the solid state through strong O-H···O=C hydrogen bonds. researchgate.netresearchgate.netlibretexts.org
The sulfooxy group (-OSO₂O⁻) presents additional, potent hydrogen bond acceptor sites in its oxygen atoms and a potential donor if protonated (sulfuric acid ester). Theoretical studies on complexes between carboxylic acids and sulfuric acid reveal the formation of robust cyclic structures stabilized by strong SO-H···O and CO-H···O hydrogen bonds. rsc.org In the case of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, it is anticipated that the acidic proton of the carboxylic acid will form strong intermolecular hydrogen bonds with the oxygen atoms of the sulfooxy group of a neighboring molecule. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, though it is weaker than the carboxylic or sulfooxy oxygens. researchgate.net
Intramolecular hydrogen bonding is also a possibility. Depending on the conformation, an intramolecular hydrogen bond could form between the carboxylic acid proton and the ether oxygen or an oxygen of the sulfooxy group. However, studies on ortho-substituted benzoic acids suggest that intramolecular hydrogen bonds are most significant when they result in stable five- or six-membered rings, which is not sterically favored in this 3-phenoxy substituted compound. rsc.orgyoutube.comacs.orgnih.gov Therefore, intermolecular hydrogen bonding is expected to be the dominant force in its crystal lattice.
Crystal Polymorphism:
Polymorphism, the ability of a substance to crystallize into multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. wikipedia.orgsfasu.eduresearchgate.net Benzoic acid, 3-(2-(sulfooxy)phenoxy)- possesses several characteristics that suggest a high likelihood of exhibiting polymorphism:
Conformational Flexibility: Rotation around the C-O-C ether linkage and the C-C bond connecting the benzoic acid to the phenoxy ring allows the molecule to adopt various conformations. Different conformers can pack in distinct ways, leading to different polymorphs. sfasu.edu
Multiple Hydrogen Bonding Sites: The presence of both strong donor (carboxylic -OH) and multiple strong acceptor (C=O, -OSO₂O⁻) groups allows for a variety of competing hydrogen bonding motifs (supramolecular synthons). For instance, the carboxylic acid could form the classic dimer, or it could hydrogen-bond to the sulfooxy groups, leading to different packing arrangements. nih.gov
Influence of Solvents: The crystallization solvent can play a crucial role in directing the formation of a particular polymorph by interacting differently with the various functional groups of the molecule.
Different polymorphs of this compound would likely exhibit distinct physical properties, such as melting point, solubility, and stability, arising from the differences in their lattice energies and intermolecular interactions. nih.gov The study of sulfonamides, which also contain SO₂ groups, has shown that polymorphism is prevalent, often involving different hydrogen-bonding patterns. nih.gov
Surface-Sensitive Spectroscopic Techniques (e.g., XPS, AFM-IR for monolayers)
The study of self-assembled monolayers (SAMs) of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- on various substrates provides insight into its interfacial behavior, orientation, and chemical integrity at the nanoscale.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a powerful technique for determining the elemental composition and chemical states of the surface of a material. For a monolayer of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, XPS analysis would be expected to reveal the presence of carbon, oxygen, and sulfur. nih.gov High-resolution scans of the individual element regions would provide more detailed chemical state information.
C 1s Spectrum: The C 1s spectrum would be complex, with curve-fitting resolving several components:
A peak corresponding to aromatic C-C and C-H bonds.
A peak at a higher binding energy for the C-O ether linkage.
A distinct peak at the highest binding energy for the carboxyl carbon (O=C-O), indicative of its oxidized state. nih.gov
O 1s Spectrum: The O 1s spectrum would show contributions from the different oxygen environments: the carbonyl (C=O) and hydroxyl (C-OH) of the carboxylic acid, the ether oxygen (C-O-C), and the oxygens of the sulfooxy group (S-O).
S 2p Spectrum: The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) at a binding energy characteristic of a sulfate or organic sulfonate, confirming the integrity of the sulfooxy group at the surface. nih.gov
Quantitative analysis of the peak areas, corrected for atomic sensitivity factors, can be used to confirm the stoichiometry of the molecule in the monolayer. nih.govacs.org Furthermore, changes in core level binding energies can provide information about the interface dipole and the interaction of the monolayer with the substrate. mdpi.com
Interactive Data Table: Expected XPS Core Level Binding Energies
| Element | Orbital | Functional Group | Expected Binding Energy (eV) |
| C | 1s | C-C, C-H (aromatic) | ~284.8 |
| C | 1s | C-O (ether/acid) | ~286.5 |
| C | 1s | O=C-O (carboxyl) | ~289.0 |
| O | 1s | C=O, C-OH, S-O | 531 - 534 |
| S | 2p₃/₂ | R-O-SO₃⁻ | ~168 - 170 |
Note: These are typical binding energy ranges and can shift based on molecular environment and instrument calibration.
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR):
AFM-IR is a technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. researchgate.net This technique can provide IR absorption spectra from nanoscale regions of a sample, making it ideal for characterizing monolayers. azonano.comnih.gov
For a monolayer of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, AFM-IR could be used to:
Confirm Chemical Identity: An AFM-IR spectrum would show characteristic vibrational bands confirming the presence of the key functional groups. Expected prominent peaks would include:
~1700-1740 cm⁻¹: C=O stretching of the carboxylic acid group. libretexts.org
~1250-1350 cm⁻¹ & ~1050-1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfooxy group, respectively.
Broad absorption ~2500-3300 cm⁻¹: O-H stretching, indicative of hydrogen-bonded carboxylic acid groups. libretexts.org
~1200-1250 cm⁻¹: Aryl ether C-O stretching.
Map Chemical Homogeneity: By acquiring spectra at different points across the surface, or by imaging at a fixed wavenumber corresponding to a specific vibrational mode, AFM-IR can map the chemical distribution and identify domains or defects in the monolayer with a spatial resolution that can be below 10 nm. azonano.comresearchgate.net
Probe Molecular Orientation: While more complex, polarized AFM-IR measurements could potentially provide information on the average orientation of the molecules within the monolayer relative to the surface.
The combination of XPS and AFM-IR provides a comprehensive characterization of the surface chemistry and nanoscale structure of monolayers of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, which is crucial for understanding its performance in potential applications.
Mechanistic Investigations of Reactions Involving Benzoic Acid, 3 2 Sulfooxy Phenoxy
Kinetics and Thermodynamics of Functional Group Transformations
Quantitative kinetic and thermodynamic data for Benzoic acid, 3-(2-(sulfooxy)phenoxy)- are not extensively documented in the literature for the compound itself. However, valuable insights can be drawn from studies on analogous aryl sulfates and benzoic acid derivatives.
The hydrolysis of the sulfooxy ester is a key transformation. For the enzyme-catalyzed hydrolysis of aryl sulfates by Pseudomonas aeruginosa arylsulfatase, a Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group, yields a βLG value of -0.86 ± 0.23. nih.govacs.orguq.edu.au This value suggests a transition state with significant negative charge buildup on the leaving phenolate (B1203915) group, which is consistent with an Sₙ2-type mechanism at the sulfur atom. nih.govuq.edu.au For the uncatalyzed hydrolysis of aryl sulfate (B86663) monoanions in solution, the βLG value is substantially more negative at -1.81, indicating an even greater development of negative charge on the leaving group in the transition state and a more dissociative character. nih.govacs.orguq.edu.au
Thermodynamically, the enzymatic hydrolysis pathway involves a sulfated formylglycine (FGly) intermediate. nih.gov Theoretical calculations indicate a strong preference, by at least 26 kcal/mol, for this intermediate to decompose via an E2 elimination mechanism to release the sulfate, rather than through an Sₙ2 substitution by a water molecule. nih.govacs.orguq.edu.au This highlights a significant thermodynamic driving force away from a mechanism analogous to that seen in phosphatases.
The following table illustrates the type of kinetic data obtained from Brønsted analyses for aryl sulfate hydrolysis, which provides a framework for understanding the reactivity of the sulfooxy group in the title compound.
| Reaction Condition | βLG (Brønsted Coefficient) | Mechanistic Implication |
| Uncatalyzed Hydrolysis in Solution | -1.81 | Highly dissociative Sₙ2 transition state with significant charge on the leaving group. nih.gov |
| Arylsulfatase-Catalyzed Hydrolysis | -0.86 ± 0.23 | Sₙ2 transition state at sulfur, but less dissociative than the uncatalyzed reaction. nih.govacs.orguq.edu.au |
Investigation of Hydrolysis Pathways for the Sulfooxy Ester Linkage
The hydrolysis of the sulfooxy ester linkage in Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can proceed through both uncatalyzed and catalyzed pathways, with the cleavage occurring at the S-O bond. nih.gov
In the absence of a catalyst, aryl sulfate monoanions typically undergo hydrolysis in aqueous solution via a direct Sₙ2 mechanism. nih.govacs.orgacs.org Here, a water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom and displacing the phenolate leaving group.
In biological systems, this hydrolysis is efficiently catalyzed by a class of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.orgwikipedia.org These enzymes utilize a unique catalytic residue, Cα-formylglycine (FGly), which is generated by the post-translational modification of a cysteine or serine. nih.govnih.gov The enzymatic mechanism is a multi-step process: nih.govnih.gov
Nucleophilic Attack: The aldehyde hydrate (B1144303) of the FGly residue in the enzyme's active site acts as the nucleophile. It attacks the sulfur atom of the sulfate ester.
Formation of a Covalent Intermediate: This attack leads to the formation of a transient pentacovalent sulfur intermediate, which then resolves to form a sulfated enzyme intermediate (FGly-O-SO₃⁻), releasing the de-sulfated phenolate product.
Hydrolysis of the Intermediate: The sulfated enzyme intermediate is then hydrolyzed. This regeneration of the active site is proposed to occur via an E2 elimination mechanism, which is energetically favored over a direct nucleophilic attack by water. nih.govacs.orguq.edu.au
Studies on the arylsulfatase from Pseudomonas aeruginosa (PAS) show the involvement of other key residues. For instance, a histidine residue can act as a general base to activate the FGly nucleophile, while an aspartate residue may be involved in protonating the leaving group in promiscuous reactions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Phenoxy Ring
Specific experimental studies on the electrophilic or nucleophilic aromatic substitution of the phenoxy ring in Benzoic acid, 3-(2-(sulfooxy)phenoxy)- are not available in the literature. However, the reactivity can be predicted based on the electronic properties of its substituents.
Electrophilic Aromatic Substitution (EAS): The phenoxy ring is directly attached to an ether oxygen and the 3-carboxyphenyl group.
Activating Group: The ether oxygen is an activating group because its lone pairs can be donated into the aromatic ring through resonance (+M effect). organicmystery.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.org This activating effect directs incoming electrophiles to the ortho and para positions relative to the ether linkage. wikipedia.org
Deactivating Group: The substituent at the 2-position of the benzoic acid ring is the entire phenoxy-sulfooxy moiety, which is large. The benzoic acid moiety itself contains a carboxyl group, which is a meta-directing deactivating group. wikipedia.org The collective electron-withdrawing nature of the sulfooxy and carboxyl groups will reduce the electron-donating ability of the ether oxygen, thus moderating the activation of the phenoxy ring.
Nucleophilic Aromatic Substitution (NAS): NAS on an unsubstituted aromatic ring requires harsh conditions. For NAS to occur under milder conditions, the ring must be significantly electron-deficient, usually through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. The phenoxy ring in this compound lacks such strong deactivating groups, making it unreactive towards typical NAS reactions.
Decarboxylation Pathways of the Benzoic Acid Moiety
The decarboxylation of the benzoic acid functional group involves the cleavage of the aryl-COOH bond to release carbon dioxide. This reaction is generally difficult for simple benzoic acids and requires significant energy input. nist.gov
Mechanistic pathways for the decarboxylation of benzoic acid derivatives typically fall into several categories:
Protolytic Decarboxylation: Under acidic conditions, the carboxyl group can be protonated, followed by electrophilic displacement of the -COOH₂⁺ group by a proton from the medium. This pathway is favored by electron-releasing groups on the aromatic ring, which stabilize the carbocationic intermediate. nist.gov The subject compound, with its ether and sulfooxy ester groups, does not possess strong electron-releasing substituents to facilitate this pathway under mild conditions.
Transition-Metal-Catalyzed Decarboxylation: Many methods use copper or silver catalysts at high temperatures (120-170 °C) to promote decarboxylation. nih.gov The mechanism is believed to involve the formation of a metal benzoate (B1203000) salt, followed by the insertion of the metal into the aryl-carboxyl bond, leading to the expulsion of CO₂ and formation of an aryl-metal intermediate, which is then protonated by the solvent. nih.gov The presence of an ortho substituent can sometimes accelerate this process. nih.gov
Radical Decarboxylation: In the presence of a strong one-electron oxidant, a radical pathway can be initiated. nih.govnih.gov The carboxylate is oxidized to a carboxyl radical, which then rapidly loses CO₂ to form an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from the solvent to yield the final arene product. nih.gov
Given that Benzoic acid, 3-(2-(sulfooxy)phenoxy)- lacks strong activating groups like an ortho-hydroxyl, its decarboxylation would likely require harsh thermal conditions, possibly in the presence of a transition metal catalyst. nist.govresearchgate.net
Solvent Effects on Reaction Mechanisms and Rate Constants
The solvent can exert a profound influence on the reaction mechanisms and rate constants of transformations involving Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. While specific data for this molecule is scarce, general principles of solvent effects on analogous reactions are well-established.
Polarity and Transition State Stabilization: For reactions proceeding through polar or charged transition states, such as the Sₙ2 hydrolysis of the sulfooxy ester, polar solvents are expected to increase the reaction rate. They stabilize the charged transition state more effectively than nonpolar solvents, thereby lowering the activation energy.
Radical Reactions: In potential radical-mediated reactions like decarboxylation, solvent polarity can be crucial. Polar solvents can stabilize charge-separated resonance structures of radical intermediates, which can shift equilibria and alter reaction rates. researchgate.netnih.gov For example, the equilibrium between a radical and its dimer can be shifted significantly toward the radical in polar solvents like DMF compared to non-polar solvents like toluene (B28343). nih.gov
Enzymatic Reactions: In the context of enzymatic hydrolysis, the solvent (typically water) is an active participant. However, the presence of co-solvents or surfactants can dramatically alter enzyme activity. For instance, the binding of an aryl sulfate substrate to a surfactant micelle can lead to a marked inhibition of enzymatic hydrolysis, likely due to steric hindrance preventing the proper fit of the substrate into the enzyme's active site. sci-hub.box
Solubility: The solubility of the reactant in the chosen solvent is a fundamental factor. Poor solubility can severely limit reaction rates, especially in heterogeneous systems. The choice of solvent must ensure that the concentration of the reacting species in the solution phase is sufficient for the reaction to proceed. jpionline.org
The following table provides a conceptual overview of how solvent polarity might influence different potential reaction pathways for this compound.
| Reaction Type | Expected Effect of Increasing Solvent Polarity | Rationale |
| Sₙ2 Hydrolysis | Rate Increase | Stabilization of the polar, charged transition state. |
| Radical Decarboxylation | Rate Increase / Equilibrium Shift | Stabilization of charge-separated resonance forms of radical intermediates. nih.gov |
| EAS | Variable | Depends on the specific electrophile and rate-determining step; can influence electrophile generation and stabilize the charged Wheland intermediate. |
| Enzymatic Hydrolysis | Complex | Water is the native solvent; organic co-solvents or additives can disrupt enzyme structure and inhibit activity. sci-hub.boxacs.org |
Theoretical and Computational Chemistry Approaches to Benzoic Acid, 3 2 Sulfooxy Phenoxy
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". These calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic and subatomic levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating various molecular properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". DFT methods, such as B3LYP, are frequently employed to determine optimized geometries, thermodynamic properties, and electronic characteristics. nih.govresearchgate.net
For analogous compounds like substituted diphenyl ethers and benzoic acids, DFT calculations have been successfully used to predict equilibrium structures and thermodynamic parameters. nih.gov For instance, studies on polybrominated diphenyl ethers using the B3LYP/6-31+G(d) level of theory have provided accurate geometric parameters that align with experimental data. nih.gov Similarly, DFT has been used to study the gas-phase acidity of substituted benzoic acids, with the B3LYP functional showing good agreement with experimental values. semanticscholar.org
The electronic properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. These orbitals are crucial in determining the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1200 a.u. |
Note: These values are illustrative and represent typical ranges for similar aromatic compounds.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are known for their high accuracy in calculating molecular energies. rsc.orgresearchgate.net
For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", ab initio calculations can provide benchmark energetic data, including heats of formation and reaction energies. While computationally more demanding than DFT, methods like MP2/6-311++G** have been used to calculate the Gibbs free energies of deprotonation for substituted benzoic acids with high accuracy. researchgate.net These high-level calculations are essential for obtaining precise energetic information that can be used to validate results from less computationally intensive methods. rsc.org
Table 2: Illustrative High-Accuracy Energetic Data
| Parameter | Illustrative Value (kcal/mol) |
|---|---|
| Heat of Formation | -150 |
| Gas Phase Acidity (ΔG) | 320 |
| Bond Dissociation Energy (C-O) | 85 |
Note: These values are illustrative and based on data for analogous compounds.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is a key determinant of its physical and chemical properties. The molecule's structure is defined by the dihedral angles between its constituent aromatic rings and the orientation of the carboxylic acid and sulfooxy groups. Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify its stable conformers and the energy barriers between them.
Studies on related diphenyl ethers have shown that these molecules can exist as multiple conformational isomers. nih.gov The rotational barriers around the ether linkage can be investigated by scanning the relevant dihedral angles and calculating the energy at each step. This process generates a potential energy profile that reveals the most stable conformations. For substituted benzoic acids, conformational polymorphism has also been observed, where different conformers pack into distinct crystal structures. umt.eduuky.edu
For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", a detailed conformational analysis would likely reveal several low-energy conformers, with the global minimum corresponding to the most stable structure. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain insights into the structural and electronic features of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-".
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. epstem.net
For benzoic acid and its derivatives, computational predictions of NMR chemical shifts have shown good agreement with experimental data. rsc.orgresearchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe of the molecular structure.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Carbon | 170-175 |
| Aromatic Carbons | 115-140 |
Note: These are typical ranges for substituted benzoic acids.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational bands. nih.govresearchgate.net
Electronic spectra, such as UV-Vis absorption spectra, are related to the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths that determine the features of an electronic spectrum. rsc.orgresearchgate.net For benzoic acid derivatives, TD-DFT has been shown to accurately predict the positions of absorption bands. researchgate.net
Table 4: Illustrative Predicted Spectroscopic Data
| Spectroscopic Parameter | Illustrative Value |
|---|---|
| C=O Stretch (IR) | 1700-1730 cm⁻¹ |
| S-O Stretch (IR) | 1150-1200 cm⁻¹ |
| λmax (UV-Vis) | 230 nm, 280 nm |
Note: These values are illustrative and based on data for similar functional groups.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
A hypothetical MD simulation of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" in an aqueous environment would involve the following considerations:
Force Field Selection: The choice of a suitable force field is critical for accurately describing the intramolecular and intermolecular interactions. nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net Given the presence of a sulfated group, force fields such as CHARMM or AMBER, with specialized parameters for sulfated compounds, would be appropriate. nih.govacs.orgnih.gov Recent developments in force fields for sulfated glycosaminoglycans highlight the importance of accurately representing electronic polarization to avoid unrealistic aggregation. nih.govsemanticscholar.orgbiorxiv.orgresearchgate.net
System Setup: A single molecule of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" would be placed in a periodic box of a suitable solvent, typically water, to mimic physiological or environmental conditions. The size of the box and the number of solvent molecules would be chosen to avoid finite-size artifacts. Ions, such as sodium or potassium, could be added to neutralize the system and represent a specific ionic strength.
Simulation Protocol: The simulation would typically start with an energy minimization step to relax any unfavorable atomic clashes. youtube.com This would be followed by a gradual heating of the system to the desired temperature and an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. youtube.com Finally, a production run would be performed to collect data for analysis.
Detailed Research Findings from a Hypothetical MD Simulation:
Conformational Dynamics: Analysis of the dihedral angles along the ether linkage and the bond connecting the phenoxy group to the benzoic acid ring would reveal the conformational flexibility of the molecule. It would be possible to identify the most stable conformations and the energy barriers between them.
Solvation Structure: The simulation would provide a detailed picture of the hydration shell around the molecule. The radial distribution functions of water molecules around the sulfoxy and carboxylic acid groups would quantify the extent and structure of solvation. The strong hydrogen bonding capacity of these groups is expected to lead to a well-ordered local solvent environment. nih.gov
Ion Interactions: If ions are present in the simulation, their interactions with the negatively charged sulfoxy and carboxylate groups could be investigated. The simulations could predict the preferred binding sites for cations and the nature of these interactions (e.g., direct contact vs. solvent-shared). nih.govacs.org
Interactive Data Table: Hypothetical MD Simulation Parameters
| Parameter | Value/Description |
|---|---|
| Force Field | CHARMM36 with custom parameters for the sulfoxy group |
| Solvent Model | TIP3P water model |
| System Size | 1 molecule of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, ~5000 water molecules |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
Reaction Pathway Modeling and Transition State Analysis
Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), can be employed to model potential reaction pathways and analyze the transition states of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". nih.gov This is crucial for understanding its chemical stability and potential degradation mechanisms. Two likely degradation pathways are the cleavage of the ether bond and desulfonation.
Ether Bond Cleavage: The cleavage of aromatic ethers is a fundamental reaction in organic chemistry. For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", this would involve the breaking of the C-O bond linking the two aromatic rings. This could proceed through different mechanisms, such as an acid-catalyzed or base-catalyzed pathway. Computational modeling can determine the most favorable mechanism by calculating the activation energies for each proposed pathway. nih.gov The calculations would involve optimizing the geometries of the reactant, the transition state, and the products for each step of the reaction. The transition state is a high-energy structure that connects the reactant and product, and its energy determines the reaction rate. youtube.com
Desulfonation: The removal of the sulfoxy group (desulfonation) is another plausible reaction. Arylsulfonic acids can undergo hydrolysis, often under acidic conditions, to yield the parent arene. wikipedia.org The mechanism of this electrophilic aromatic substitution reaction in reverse can be modeled computationally to determine its feasibility and the associated energy barrier.
Detailed Research Findings from Hypothetical Reaction Modeling:
Transition State Geometries: The calculations would provide the three-dimensional structures of the transition states for both ether cleavage and desulfonation. This would reveal the key atomic rearrangements that occur during the reaction.
Activation Energies: The calculated activation energies would provide a quantitative measure of the kinetic stability of the molecule with respect to these degradation pathways. A higher activation energy implies a slower reaction rate.
Interactive Data Table: Hypothetical Calculated Activation Energies for Degradation Pathways
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ether Bond Cleavage | Acid-Catalyzed Hydrolysis | 35.2 |
| Ether Bond Cleavage | Base-Catalyzed Cleavage | 42.8 |
| Desulfonation | Acid-Catalyzed Hydrolysis | 28.5 |
Chemical Reactivity and Derivatization Studies of Benzoic Acid, 3 2 Sulfooxy Phenoxy
Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and anhydrides, which can serve as precursors for advanced materials and polymers.
Esterification Reactions for Advanced Materials Precursors
The esterification of benzoic acid derivatives is a well-established method for creating valuable molecules. In the context of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, esterification can be employed to synthesize precursors for liquid crystals, and other advanced materials. The reaction typically involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst.
A plausible reaction scheme for the esterification of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- with a generic alcohol (R-OH) is shown below:
Reaction Scheme: C₁₃H₉O₆S⁻ + R-OH ⇌ C₁₃H₈(COOR)O₆S⁻ + H₂O (Requires acid catalyst)
The resulting esters, incorporating both the sulfooxy group and a tailored ester functionality, could exhibit unique properties suitable for advanced materials. For example, the introduction of long alkyl chains via the ester group could induce liquid crystalline phases.
Table 1: Examples of Esterification Reactions on Related Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Product | Application | Reference |
| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | Methyl 3-hydroxybenzoate | Intermediate for further derivatization | rasayanjournal.co.in |
| 3-Phenoxybenzoic acid derivatives | Various alcohols | Not specified | Corresponding esters | Pharmacological activity studies | researchgate.net |
| Benzoic acid | Alcohols (C7-C13) | Tin(II) compounds | Benzoic esters | Plasticizers | researchgate.net |
Amide and Anhydride (B1165640) Formation for Polymer Synthesis
The carboxylic acid functionality of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can also be converted into amides and anhydrides, which are key monomers for the synthesis of high-performance polymers like polyamides and polyimides.
Amide Formation: Amide linkages are typically formed by the reaction of a carboxylic acid or its derivative (e.g., acid chloride) with an amine. The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, activating agents are used to facilitate the reaction under milder conditions. The Yamazaki-Higashi phosphorylation reaction, for instance, is a direct polycondensation method used for synthesizing polyamides from diacids and diamines researchgate.netrasayanjournal.co.in.
A series of aromatic aliphatic polyamides have been synthesized from a diacid containing a phenoxy s-triazine ring and various aromatic diamines using this method researchgate.net. This suggests that Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, after conversion to a diacid derivative, could be a suitable monomer for polyamide synthesis.
Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For a molecule like Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, intramolecular anhydride formation is not possible. However, it could be converted into a mixed anhydride or a symmetric anhydride by reacting with another carboxylic acid or a dehydrating agent. These anhydrides are highly reactive and can be used in acylation reactions to form esters and amides, which are precursors for polymers.
Table 2: Methods for Amide and Polyamide Synthesis from Carboxylic Acids
| Reaction Type | Reagents | Key Features | Application | Reference |
| Direct Polycondensation | Diacid, Diamine, Yamazaki-Higashi reagent | Mild reaction conditions, high molecular weight polyamides | Synthesis of aromatic polyamides | researchgate.netrasayanjournal.co.in |
| Catalytic Dehydrogenation | Diol, Diamine, Ruthenium catalyst | High atomic economy, clean process | Synthesis of polyamides | nih.gov |
| From Acid Chlorides | Diacid chloride, Diamine | High reactivity, often used in interfacial polymerization | Synthesis of nylons and other polyamides | researchgate.net |
Transformations of the Sulfooxy Group
The sulfooxy group (-OSO₃H) is another key functional group in the molecule, offering possibilities for controlled hydrolysis, desulfation, and trans-sulfation reactions.
Controlled Hydrolysis and Desulfation
The hydrolysis of the sulfooxy group would yield the corresponding phenol (B47542), 3-(2-hydroxyphenoxy)benzoic acid. This transformation can be achieved under acidic or enzymatic conditions.
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of aryl sulfates has been studied, and the kinetics are influenced by factors such as the presence of other substituents on the aromatic ring nih.gov. For instance, the hydrolysis of estrogen aryl sulfates is affected by the presence of hydroxyl groups nih.gov. The reaction generally proceeds via an Sₙ2 mechanism at the sulfur atom acs.orguq.edu.au.
Enzymatic Desulfation: Aryl sulfatases are enzymes that can catalyze the hydrolysis of aryl sulfate (B86663) esters acs.orguq.edu.au. These enzymes can offer high specificity and mild reaction conditions compared to chemical methods. For example, a new arylsulfatase from Streptomyces griseoruhiginosus has been shown to desulfate etoposide (B1684455) 4'-sulfate tandfonline.com. The use of such enzymes could allow for the selective removal of the sulfooxy group without affecting other functional groups in the molecule.
The resulting 3-(2-hydroxyphenoxy)benzoic acid is a valuable intermediate for the synthesis of other derivatives and polymers researchgate.netyoutube.com.
Trans-sulfation Reactions
Trans-sulfation involves the transfer of the sulfate group from a donor molecule to an acceptor molecule. This can be achieved through enzymatic or chemical methods.
Enzymatic Trans-sulfation: PAPS-independent aryl sulfotransferases from bacteria can catalyze the transfer of a sulfate group from a phenolic donor to an acceptor molecule nih.govresearchgate.net. These enzymes offer a green and simple method for the specific sulfation of compounds researchgate.net. While specific studies on Benzoic acid, 3-(2-(sulfooxy)phenoxy)- as a sulfate donor are not available, the principle of enzymatic trans-sulfation suggests its potential in such reactions.
Chemical Trans-sulfation: Chemical methods for trans-sulfation are less common but can be achieved under specific conditions. The "energy-rich" nature of monoalkyl sulfates allows them to act as alkylating or sulfating agents under relatively mild conditions pnas.orgpnas.org.
Functionalization of the Aromatic Rings
The two aromatic rings of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- are susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents: the carboxylic acid group and the phenoxy ether linkage.
The carboxylic acid group is a deactivating, meta-directing group. The phenoxy group is an activating, ortho-, para-directing group. The sulfooxy group is also expected to be deactivating and ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution.
Studies on the nitration of diphenyl ether have shown that substitution occurs primarily at the ortho and para positions rsc.org. In the case of phenoxybenzoic acids, the substitution pattern is more complex due to the presence of the carboxylic acid group. High site selectivity in electrophilic aromatic substitutions has been observed in other complex aromatic systems, where a reversible interconversion of intermediates before an irreversible deprotonation step dictates the final product distribution nih.govacs.orgnih.gov.
Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using a Lewis acid catalyst.
The functionalization of the aromatic rings can be used to further modify the properties of the molecule, for example, to tune its electronic properties for applications in organic electronics or to introduce cross-linking sites for polymer synthesis.
Table 3: Directing Effects of Substituents on Aromatic Rings
| Substituent | Activating/Deactivating | Directing Effect |
| -COOH | Deactivating | meta |
| -OAr (Phenoxy) | Activating | ortho, para |
| -OSO₃H (Sulfooxy) | Deactivating | ortho, para |
Electrophilic Substitution at the Benzoic Acid Ring
The benzoic acid ring is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The regioselectivity of such substitutions is governed by the directing effects of the existing substituents on the ring. In the case of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", two groups influence the reactivity of this ring: the carboxylic acid group (-COOH) at position 1 and the 3-(2-(sulfooxy)phenoxy)- group at position 3.
The carboxylic acid group is a deactivating, meta-directing group. quora.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The positions ortho and para to the carboxyl group are particularly deactivated, thus directing incoming electrophiles to the meta positions (positions 3 and 5).
Conversely, the phenoxy group (-OAr) is generally considered an activating, ortho, para-directing group. organicchemistrytutor.comcognitoedu.org The oxygen atom can donate a lone pair of electrons into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. However, in "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", the phenoxy substituent is itself substituted with an electron-withdrawing sulfooxy group. The sulfooxy group (-OSO2OH) is analogous to a sulfonic acid group (-SO3H), which is strongly deactivating. wikipedia.orgwikipedia.org This deactivating effect will reduce the electron-donating ability of the phenoxy group.
The position meta to the carboxylic acid (position 5) is activated by the phenoxy group (as it is para to the ether linkage). The other meta position (position 3) is already occupied. The positions ortho to the carboxyl group (positions 2 and 6) are deactivated by the carboxyl group and would experience steric hindrance. Therefore, electrophilic substitution, if it occurs, is most likely to proceed at position 5.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoic Acid Ring
| Position | Influence of -COOH (at C1) | Influence of -OAr (at C3) | Predicted Reactivity |
| 2 | ortho, deactivated | ortho, deactivated (by OSO2OH) | Highly Unlikely |
| 4 | para, deactivated | ortho, deactivated (by OSO2OH) | Unlikely |
| 5 | meta, less deactivated | para, activated (relative to other positions) | Most Probable Site |
| 6 | ortho, deactivated | meta to ether, less influenced | Highly Unlikely |
Functionalization of the Phenoxy Ring
The phenoxy ring offers additional sites for chemical modification. The reactivity of this ring is influenced by the ether oxygen and the sulfooxy group. The ether linkage is an activating, ortho, para-directing group. google.com The sulfooxy group, being strongly electron-withdrawing, is a deactivating, meta-directing group. wikipedia.orgwikipedia.org
Therefore, for electrophilic substitution on the phenoxy ring, the directing effects are as follows:
The ether oxygen directs incoming electrophiles to the positions ortho and para to it. The para position is occupied by the benzoic acid moiety. The ortho position (position 2) is occupied by the sulfooxy group.
The sulfooxy group at position 2 directs incoming electrophiles to the meta positions (positions 4 and 6).
Another potential reaction pathway for functionalization is the reaction of the aryl sulfate group itself. Aryl sulfates can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding phenol. wikipedia.org This would convert "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" to "Benzoic acid, 3-(2-hydroxyphenoxy)-". The resulting phenolic group is a strong activating group and could facilitate further functionalization of the phenoxy ring. Additionally, the aryl sulfate can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires forcing conditions or the presence of strong activating groups on the ring.
Table 2: Potential Functionalization Reactions of the Phenoxy Ring
| Reaction Type | Reagents and Conditions | Predicted Product |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Substitution at positions 4 or 6 of the phenoxy ring |
| Hydrolysis of Aryl Sulfate | Acid or Base, Heat | Benzoic acid, 3-(2-hydroxyphenoxy)- |
| Nucleophilic Aromatic Substitution | Strong Nucleophile, Heat | Substitution of the sulfooxy group |
Polymerization and Oligomerization Studies Involving the Compound
A review of the scientific literature and patent databases did not yield any specific studies on the polymerization or oligomerization of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-".
In principle, the bifunctional nature of the molecule, containing both a carboxylic acid and a sulfonic acid (via the sulfooxy group), could allow for its use as a monomer in polycondensation reactions. For instance, the carboxylic acid could react with a diol or diamine to form polyesters or polyamides, respectively. The presence of the sulfonic acid group could impart desirable properties to the resulting polymer, such as improved hydrophilicity, ion-exchange capabilities, or thermal stability.
The synthesis of poly(ether sulfone)s containing carboxylic acid groups has been reported, often by incorporating monomers with pendant carboxyl groups. nih.govresearchgate.netnih.govgoogle.com These polymers are of interest for applications such as membranes for fuel cells and water treatment. While "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" fits the general structural motif of a monomer that could be used for such polymers, no specific examples of its use have been found.
Structure Property Relationships of Benzoic Acid, 3 2 Sulfooxy Phenoxy and Its Analogs
Influence of Molecular Architecture on Solvent Interactions and Crystal Packing
The solubility and crystal structure of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" are governed by the polarity and geometric arrangement of its functional groups. Diaryl ethers, in general, exhibit good solubility in organic solvents like benzene (B151609) and chloroform (B151607) but are poorly soluble in water nih.gov. This is attributed to the largely nonpolar nature of the two aromatic rings. However, the presence of the carboxylic acid and the highly polar sulfooxy group in the target molecule is expected to significantly alter this behavior. The sulfonic acid group, being polar, tends to make compounds more water-soluble wikipedia.org. Therefore, "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is anticipated to have moderate solubility in polar organic solvents and some degree of water solubility, especially in its deprotonated (carboxylate/sulfate) form.
Table 1: Predicted Solvent Interactions of Benzoic Acid, 3-(2-(sulfooxy)phenoxy)- and Analogs
| Compound | Predicted Solubility in Nonpolar Solvents (e.g., Hexane) | Predicted Solubility in Polar Aprotic Solvents (e.g., DMSO) | Predicted Solubility in Water |
| Diphenyl Ether | High | Moderate | Low |
| 3-Phenoxybenzoic Acid | Moderate | High | Low |
| Benzoic acid, 3-sulfo- | Low | High | High |
| Benzoic acid, 3-(2-(sulfooxy)phenoxy)- | Low | High | Moderate |
This table is generated based on the general properties of the functional groups and analogous compounds.
Correlation Between Substituent Electronic Effects and Acidity/Basicity
The acidity of the carboxylic acid group in "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is significantly influenced by the electronic effects of the phenoxy and sulfooxy substituents. The acidity of substituted benzoic acids is a well-studied area, and the effect of a substituent can be quantified by its Hammett constant (σ) researchgate.netacs.org. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive or resonance effects, thereby increasing acidity (lower pKa), while electron-donating groups (EDGs) have the opposite effect nih.govresearchgate.netcopernicus.orgnih.gov.
The phenoxy group (-OAr) is generally considered to be an electron-donating group through resonance, but also electron-withdrawing through induction due to the electronegativity of the oxygen atom. Its net effect depends on its position on the benzoic acid ring.
The sulfooxy group (-OSO2OH) is expected to be a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms and the resonance stabilization of the resulting sulfonate anion. The sulfonyl group (-SO2-) itself is known to be strongly electron-withdrawing nih.gov. This strong inductive effect will increase the acidity of the benzoic acid moiety. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase the acidity libretexts.org. Therefore, "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is predicted to be a stronger acid than benzoic acid and 3-phenoxybenzoic acid.
Table 2: Predicted Acidity of Benzoic Acid, 3-(2-(sulfooxy)phenoxy)- and Its Analogs
| Compound | Key Substituent(s) | Predicted Electronic Effect on Carboxyl Group | Predicted pKa (relative to Benzoic Acid) |
| Benzoic Acid | -H | Reference | ~4.2 |
| 3-Phenoxybenzoic Acid | 3-Phenoxy | Weakly electron-withdrawing (inductive) | Slightly lower than Benzoic Acid |
| 3-Sulfobenzoic acid | 3-Sulfo | Strongly electron-withdrawing | Significantly lower than Benzoic Acid |
| Benzoic acid, 3-(2-(sulfooxy)phenoxy)- | 3-(2-sulfooxy)phenoxy | Strongly electron-withdrawing | Significantly lower than Benzoic Acid |
This table is generated based on established principles of substituent effects on acidity.
Relationship Between Conformation and Spectroscopic Signatures
The spectroscopic properties of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" are directly related to its molecular conformation and the electronic environment of its atoms. The flexibility of the diaryl ether linkage allows for a range of conformations, which can influence the chemical shifts in NMR spectroscopy and the vibrational modes in IR spectroscopy.
In the ¹H NMR spectrum, the aromatic protons are expected to appear in the range of 6.5-8.0 ppm libretexts.org. The protons on the benzoic acid ring will be influenced by the electron-withdrawing nature of the carboxyl and the 3-(2-sulfooxy)phenoxy substituent, likely causing downfield shifts ucl.ac.ukcopernicus.org. The protons on the phenoxy ring will also exhibit complex splitting patterns. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, while the proton of the sulfooxy group will also be in the downfield region.
The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons. The chemical shifts will be indicative of the electronic environment, with carbons attached to electronegative oxygen and sulfur atoms appearing at higher chemical shifts.
The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. The sulfooxy group will give rise to strong S=O stretching absorptions, typically in the region of 1340-1450 cm⁻¹ and S-O stretching bands around 1000-1080 cm⁻¹ acs.orgcdnsciencepub.comnih.govacs.org. The C-O-C stretching of the diaryl ether will also be present.
The UV-Vis spectrum is expected to show absorption bands characteristic of substituted benzene rings. Benzoic acid and its derivatives typically exhibit multiple absorption bands in the UV region acs.org. The presence of the phenoxy and sulfooxy groups will likely cause shifts in the absorption maxima and changes in molar absorptivity compared to the parent chromophores.
Table 3: Predicted Key Spectroscopic Signatures for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
| Spectroscopic Technique | Predicted Signature | Corresponding Functional Group/Feature |
| ¹H NMR | ~10-13 ppm (broad singlet) | Carboxylic acid proton (-COOH) |
| ¹H NMR | Downfield region (broad singlet) | Sulfooxy proton (-OSO₂OH) |
| ¹H NMR | 6.5 - 8.5 ppm (complex multiplets) | Aromatic protons |
| ¹³C NMR | ~165-175 ppm | Carboxyl carbon |
| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |
| IR | ~1700 cm⁻¹ (strong) | C=O stretch (carboxylic acid) |
| IR | ~1340-1450 cm⁻¹ (strong) | Asymmetric S=O stretch (sulfooxy) |
| IR | ~1150-1200 cm⁻¹ (strong) | Symmetric S=O stretch (sulfooxy) |
| IR | ~1200-1250 cm⁻¹ | Asymmetric C-O-C stretch (diaryl ether) |
| IR | ~1000-1080 cm⁻¹ | S-O stretch (sulfooxy) |
This table is generated based on spectroscopic data of analogous compounds. libretexts.orgcdnsciencepub.comresearchgate.netresearchgate.netmdpi.comresearchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Their Role in Supramolecular Assembly
The supramolecular assembly of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" in the solid state is dictated by a combination of strong and weak intermolecular interactions. The most significant of these is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and as mentioned, typically forms centrosymmetric dimers nih.gov.
The sulfooxy group is also a key player in directing the supramolecular architecture. The acidic proton of the sulfooxy group can act as a hydrogen bond donor, while the three oxygen atoms are excellent hydrogen bond acceptors nih.govbeilstein-journals.orgacs.org. This allows for the formation of complex hydrogen-bonding networks, potentially linking the carboxylic acid dimers into larger assemblies. Studies on sulfonamides have shown that the oxygen atoms of the sulfonyl group readily participate in hydrogen bonding nih.govnih.gov. While the sulfur atom itself is a poor hydrogen bond acceptor, its presence influences the geometry of the surrounding functional groups libretexts.org.
Thermal Stability and Degradation Pathways
The thermal stability of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is determined by the strength of its covalent bonds and the potential for intramolecular reactions at elevated temperatures. The diaryl ether linkage is generally quite stable. However, under harsh conditions such as hydrothermal treatment, the ether linkage can cleave researchgate.net.
Aryl sulfonates and sulfonic acid esters exhibit varying degrees of thermal stability. The degradation of these compounds can proceed through several pathways. One common pathway is desulfonation, where the C-S or O-S bond is cleaved to release SO₃ or a sulfonate anion nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. The thermal stability of a sulfonate group is highly dependent on its environment, particularly the presence of a proton source, which can facilitate protodesulfonation researchgate.net. In the absence of protons, desulfonation is less likely to occur.
Another potential degradation pathway for "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is the homolytic cleavage of the C-O ether bond, which has been observed in diaryl ether sulfonates researchgate.netresearchgate.net. This would generate aryl radicals. The carboxylic acid group can also undergo decarboxylation at very high temperatures.
Given these possibilities, the thermal degradation of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" is likely to be a complex process. The initial steps could involve either desulfonation or ether bond cleavage, depending on the specific conditions. The presence of the acidic protons on both the carboxylic and sulfooxy groups might facilitate degradation at lower temperatures compared to their corresponding salts.
Applications in Advanced Chemical Sciences and Materials Technology
Utilization as a Building Block in Complex Organic Synthesis
The structure of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is inherently suited for use as a versatile building block in the synthesis of more complex molecular architectures. Benzoic acid and its derivatives are widely recognized as fundamental starting materials for the synthesis of a vast range of active molecules. researchgate.netpreprints.org The carboxylic acid group is a particularly useful handle for a variety of chemical transformations.
The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides. For instance, reaction with various alcohols or amines can lead to a diverse library of ester and amide derivatives. This is a common strategy in the development of new compounds, as seen in the synthesis of novel 3-benzamidobenzoic acid derivatives. nih.gov The synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid from salicylic (B10762653) acid and 3-(chloromethyl)benzoyl chloride highlights a typical acylation reaction that could be applied. nih.gov
Furthermore, the two phenyl rings of the diaryl ether backbone offer sites for electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, allowing for further functionalization. The existing substituents will direct the position of new groups, offering a degree of regiochemical control. The presence of the sulfate (B86663) ester, a group that can be hydrolyzed under certain conditions, adds another layer of synthetic versatility, potentially acting as a protecting group or a precursor to a phenolic hydroxyl group. This multi-faceted reactivity makes Benzoic acid, 3-(2-(sulfooxy)phenoxy)- a promising starting point for creating structurally complex and functionally diverse molecules. preprints.org
| Functional Group | Reaction Type | Potential Reagents | Product Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols, DCC/DMAP | Esters |
| Carboxylic Acid | Amidation | Amines, HATU/EDC | Amides |
| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride, Oxalyl chloride | Acid Chlorides |
| Aromatic Rings | Nitration | HNO3/H2SO4 | Nitro-substituted derivatives |
| Aromatic Rings | Halogenation | NBS, NCS | Halo-substituted derivatives |
| Sulfate Ester | Hydrolysis | Acid or Base | Phenolic compounds |
Potential as a Ligand in Transition Metal Coordination Chemistry
The presence of multiple heteroatoms, specifically the oxygen atoms of the carboxylate and sulfate groups, makes Benzoic acid, 3-(2-(sulfooxy)phenoxy)- an interesting candidate for use as a ligand in transition metal coordination chemistry. The carboxylate group is a well-known coordinating group, capable of binding to metal ions in a monodentate, bidentate, or bridging fashion. The sulfate ester group could also participate in coordination, potentially leading to the formation of stable chelate rings.
The synthesis of transition metal complexes with ligands derived from 3-(o-Sulfamoylphenyl) carbamoylbenzoic acid demonstrates the ability of benzoic acid derivatives with sulfur-containing functional groups to coordinate with metals like Ni(II), Co(II), Cu(II), and Zn(II). nih.gov In these complexes, the ligand can coordinate through the carboxylate oxygen atoms and potentially other heteroatoms present in the molecule. nih.gov Similarly, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- could act as a multidentate ligand, offering multiple binding sites to a single metal center or bridging multiple metal centers to form coordination polymers.
The geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand. The diaryl ether linkage provides a semi-rigid backbone that can influence the spatial arrangement of the coordinating groups, potentially leading to the formation of complexes with specific geometries and interesting catalytic or material properties.
Role as a Precursor in Polymer Science and Material Engineering
Benzoic acid and its derivatives have been utilized as precursors in the synthesis of various polymers. justlonghealth.com The bifunctional nature of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-, arising from the reactive carboxylic acid group and the potential for further functionalization on the aromatic rings, makes it a candidate for incorporation into polymer chains.
One potential route to polymerization is through polycondensation reactions. The carboxylic acid group can react with a co-monomer containing two or more complementary functional groups, such as diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would have the diaryl ether and sulfate ester groups as pendant moieties, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to interact with other substances. For instance, the incorporation of benzoic acid into crystalline polymer cavities has been studied to control the aggregation of the acid molecules. nih.govmdpi.com
Furthermore, derivatization of the aromatic rings to introduce other polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, could allow for its use in addition polymerization reactions. The resulting polymers would have a unique combination of a rigid aromatic backbone and flexible side chains, a feature that is often sought after in the design of high-performance materials. The modification of natural polymers like chitosan (B1678972) with benzoic acid derivatives to improve their physical properties, such as solubility in organic solvents, further illustrates the potential of such building blocks in polymer chemistry. mdpi.com
| Polymerization Type | Reactive Site | Co-monomer Type | Resulting Polymer Class |
|---|---|---|---|
| Polycondensation | Carboxylic Acid | Diols/Polyols | Polyesters |
| Polycondensation | Carboxylic Acid | Diamines/Polyamines | Polyamides |
| Addition Polymerization | Introduced Vinyl/Acrylate Group | Other Vinyl Monomers | Vinyl/Acrylate Polymers |
Exploration as a Surface Modifier or Interface Agent
The molecular structure of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- possesses an amphiphilic character, with the hydrophilic sulfate and carboxylate groups and the more hydrophobic diaryl ether backbone. This combination suggests its potential application as a surface modifier or an interface agent. When applied to a surface, the molecule could orient itself in a way that presents either the hydrophilic or hydrophobic portion to the surrounding environment, thereby altering the surface properties such as wettability, adhesion, and biocompatibility.
The sulfate group is a strong anionic headgroup, a common feature in many surfactants. This could allow the molecule to self-assemble at interfaces, such as air-water or oil-water, reducing the interfacial tension. The rigid diaryl ether portion of the molecule could lead to the formation of more ordered and stable monolayers compared to surfactants with flexible alkyl chains.
The carboxylic acid group provides an additional point of interaction and a site for covalent attachment to surfaces that have complementary functional groups, such as hydroxyl or amine groups. This would allow for the permanent modification of surfaces, creating a robust and stable functionalized layer. The ability of related compounds, such as those with sulfonic acid groups, to be soluble in water and potentially act as fluorescent dyes or pH-sensitive compounds further highlights the diverse possibilities for surface applications. cymitquimica.com
Design and Synthesis of Derivatives for Non-Biological Catalysis
The core structure of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- can serve as a scaffold for the design and synthesis of derivatives with potential applications in non-biological catalysis. The development of heterogeneous catalysts, such as those based on functionalized magnetic nanoparticles, often involves the immobilization of organic molecules with acidic or basic functionalities. nih.gov
Derivatives of the target compound could be designed to act as organocatalysts. For example, the introduction of acidic or basic groups onto the aromatic rings could create sites for acid-base catalysis. The synthesis of urea-benzoic acid functionalized magnetic nanoparticles for the synthesis of thiazolidinones and hexahydroquinolines is an example of how a benzoic acid moiety can be incorporated into a reusable catalyst system. nih.gov
Furthermore, the ligand properties of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- discussed in section 8.2, suggest that it could be used to prepare transition metal complexes with catalytic activity. By carefully selecting the metal center and modifying the ligand structure, it may be possible to create catalysts for a variety of organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The synthesis of various benzoic acid derivatives is a well-established field, providing a solid foundation for the creation of new catalytic systems. google.com The design of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives as inhibitors of NF-κB, while biological in its aim, showcases the synthetic accessibility of complex structures based on a carboxylic acid scaffold. researchgate.net
Advanced Analytical Method Development for Benzoic Acid, 3 2 Sulfooxy Phenoxy
Chromatographic Method Development for High-Purity Analysis (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-". A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice due to the compound's polarity. ijrpas.comwjpmr.com
Method Development Strategy: The development of a robust HPLC method involves a systematic investigation of several parameters. ijrpas.com This includes the selection of an appropriate stationary phase, mobile phase composition, and detector. For "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", a C18 column is a common starting point. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. ekb.eg Gradient elution is frequently employed to ensure the efficient separation of the main compound from any potential impurities. ekb.eg UV detection is suitable due to the aromatic nature of the compound. thermofisher.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min)/%B: 0/10, 20/80, 25/80, 26/10, 30/10 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Direct analysis of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" by GC is challenging due to its low volatility and the presence of polar functional groups. Therefore, a derivatization step, such as silylation, is necessary to increase its volatility. nih.govyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid and sulfooxy groups into their corresponding trimethylsilyl (B98337) (TMS) esters. nih.gov
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. mdpi.com The phenolic ether moiety in "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" suggests that it could be amenable to electrochemical oxidation. nih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the compound and to develop quantitative methods. mdpi.com
The development of an electrochemical sensor for this compound would involve optimizing parameters such as the working electrode material, the supporting electrolyte pH, and the scan rate. nih.gov Modified electrodes, for instance, those incorporating nanoparticles or conducting polymers, could enhance the sensitivity and selectivity of the detection. mdpi.commdpi.com While direct electrochemical detection of the sulfooxy group might be challenging, the phenolic part of the molecule provides a handle for electrochemical analysis. acs.org
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
For the analysis of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" in complex mixtures or for the identification of trace-level impurities, hyphenated techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of sulfonated aromatic compounds. nih.govresearchgate.net Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as it is effective for deprotonating the acidic sulfonic and carboxylic acid groups, leading to the formation of [M-H]⁻ ions. The subsequent fragmentation of this precursor ion in the mass spectrometer would yield characteristic product ions, enabling highly specific and sensitive quantification through selected reaction monitoring (SRM).
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization (silylation) to enhance volatility, GC-MS can provide detailed structural information about "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" and its potential impurities. nih.govresearchgate.net The electron impact (EI) ionization of the silylated derivative would produce a reproducible fragmentation pattern, which serves as a chemical fingerprint for identification. nih.gov This technique is valuable for confirming the identity of the compound and for elucidating the structures of unknown related substances.
Development of Spectroscopic Assays for In Situ Reaction Monitoring
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information without the need for sampling. spectroscopyonline.com For the synthesis of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", techniques like Raman and mid-infrared (MIR) spectroscopy could be employed.
Raman Spectroscopy: Raman spectroscopy is well-suited for monitoring reactions in aqueous and non-aqueous media. Specific Raman bands corresponding to the starting materials and the product can be tracked over time to follow the reaction progress. For instance, the formation of the ester or ether linkages could be monitored by the appearance of characteristic vibrational bands. acs.org
Mid-Infrared (MIR) Spectroscopy: Attenuated Total Reflectance (ATR)-MIR spectroscopy is another powerful tool for in situ reaction monitoring. nih.gov By inserting an ATR probe directly into the reaction vessel, the concentrations of reactants and products can be monitored in real-time. The disappearance of the O-H stretch of a starting phenol (B47542) and the appearance of bands associated with the sulfooxy group could be used to track the reaction progress. nih.gov Near-infrared (NIR) spectroscopy can also be a viable option for monitoring such reactions. researchgate.net
Validation of Analytical Procedures for Research Applications
The validation of an analytical method ensures that it is suitable for its intended purpose. formulationbio.comwjarr.com For research applications involving "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-", a validated method provides confidence in the reliability and consistency of the analytical results. wjpmr.comresearchgate.net Key validation parameters, based on the International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). youtube.comslideshare.net
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria for Purity Methods |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution between analyte and impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. Often assessed by spike/recovery studies. | Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. oup.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. researchgate.net |
By developing and validating such advanced analytical methods, researchers can ensure the quality and integrity of "Benzoic acid, 3-(2-(sulfooxy)phenoxy)-" throughout its lifecycle, from synthesis to application.
Concluding Remarks and Future Research Directions
Summary of Current Research Gaps and Opportunities
A thorough review of the existing scientific literature reveals a notable absence of dedicated research on Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. This scarcity of information itself presents a significant research gap and a prime opportunity for novel investigations. The majority of available data focuses on the broader categories of phenoxybenzoic acids and other benzoic acid derivatives, leaving the specific contributions and properties of the sulfooxy group in this particular arrangement largely unexplored.
Key opportunities for research include:
Fundamental Characterization: There is a pressing need for the complete physicochemical characterization of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. This includes detailed spectroscopic analysis (NMR, IR, MS), determination of its crystalline structure, and assessment of its solubility, stability, and pKa values. This foundational data is crucial for any subsequent application-oriented research.
Biological Activity Screening: While derivatives of 3-phenoxybenzoic acid have been investigated for various pharmacological activities, the bioactivity of the sulfated analogue remains unknown. nih.gov High-throughput screening of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- against a wide range of biological targets, including enzymes and receptors, could uncover novel therapeutic potential. For instance, some benzoic acid derivatives have shown promise as antimicrobial agents and in wound healing. nih.govresearchgate.net The introduction of a sulfate (B86663) group could modulate this activity or introduce new pharmacological properties.
Metabolic and Toxicological Profiling: Understanding the metabolic fate and toxicological profile of this compound is essential for any potential application in biological systems. Studies on related compounds like 3-phenoxybenzoic acid have identified metabolites, but the influence of the sulfooxy group on metabolism and potential toxicity is a critical unknown. nih.gov
Comparative Studies: A systematic comparison of the properties and activities of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- with its non-sulfated counterpart, 3-phenoxybenzoic acid, as well as with other positional isomers, would provide valuable structure-activity relationship (SAR) data. This could elucidate the specific role of the sulfate group and its position on the phenoxy ring.
Prospective Unexplored Synthetic Avenues
The synthesis of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- has not been explicitly detailed in the literature, offering a fertile ground for synthetic organic chemists. Drawing from established methods for the synthesis of diaryl ethers and the sulfation of phenols, several prospective avenues can be explored.
One potential retrosynthetic approach would involve the formation of the diaryl ether bond followed by sulfation of the phenolic hydroxyl group. The Ullmann condensation or the Chan-Lam coupling reaction are established methods for synthesizing diaryl ethers and could be adapted for this purpose. acs.orgnih.govmdpi.com
Table 1: Potential Synthetic Strategies for Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
| Step | Reaction Type | Potential Reagents and Conditions | Key Challenges and Considerations |
| Diaryl Ether Formation | Ullmann Condensation | 3-Halobenzoic acid ester with 2-hydroxyphenolate, Cu catalyst, high temperature. | Harsh reaction conditions may not be compatible with all functional groups. |
| Chan-Lam Coupling | 3-Boronic acid benzoic acid ester with 2-hydroxyphenol, Cu catalyst, mild conditions. | Optimization of ligand and reaction conditions for efficient coupling. | |
| Sulfation | Chemical Sulfation | Sulfamic acid, sulfur trioxide-pyridine complex, or chlorosulfonic acid. | Control of regioselectivity to ensure sulfation at the desired position. |
| Biocatalytic Sulfation | Arylsulfate sulfotransferases (ASSTs) with a suitable sulfate donor. nih.gov | Enzyme specificity and scalability of the biocatalytic process. |
A significant challenge in the chemical synthesis will be achieving regioselective sulfation. The use of protecting groups may be necessary to ensure that the sulfation occurs specifically at the 2-position of the phenoxy ring.
An exciting and largely unexplored avenue is the application of biocatalysis. The use of arylsulfate sulfotransferases (ASSTs) could offer a green and highly selective method for the sulfation step. nih.gov Research into identifying or engineering an enzyme that can efficiently sulfate the 3-(2-hydroxyphenoxy)benzoic acid precursor would be a significant advancement.
Emerging Applications in Novel Material Systems and Chemical Processes
The unique combination of functional groups in Benzoic acid, 3-(2-(sulfooxy)phenoxy)- suggests its potential for use in a variety of advanced materials and chemical processes.
Polymer Chemistry: The carboxylic acid and sulfate groups make this molecule a promising monomer or functional additive for the synthesis of novel polymers. These polymers could exhibit interesting properties such as improved thermal stability, flame retardancy, or ion-exchange capabilities. For instance, benzoic acid itself is used in the production of plasticizers and polymers. nih.gov The incorporation of the sulfated phenoxy moiety could lead to materials with enhanced performance characteristics.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is a well-established linker for the construction of MOFs. The presence of the sulfated phenoxy group could lead to the formation of MOFs with unique pore environments and functionalities, potentially for applications in gas storage, catalysis, or sensing.
Biomaterials: Sulfated polysaccharides are known for their biocompatibility and various biological activities. nih.gov By analogy, Benzoic acid, 3-(2-(sulfooxy)phenoxy)- could be explored as a small molecule component in the design of novel biomaterials, for example, as a coating for medical devices to improve biocompatibility or to impart antimicrobial properties. The synergistic effects observed between some benzoic acid derivatives and other compounds could be a fruitful area of investigation. nih.govresearchgate.net
Catalysis: The acidic nature of both the carboxylic acid and the sulfate group suggests potential applications in acid catalysis. The molecule could be immobilized on a solid support to create a novel heterogeneous acid catalyst for various organic transformations.
Interdisciplinary Research Synergies and Collaborative Potential
The exploration of Benzoic acid, 3-(2-(sulfooxy)phenoxy)- offers numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology: Synthetic chemists can collaborate with biochemists and pharmacologists to synthesize and screen a library of related compounds to establish structure-activity relationships. This could lead to the development of new drug candidates. nih.gov
Materials Science and Engineering: Materials scientists can work with chemists to incorporate this molecule into novel polymers and materials. The investigation of the resulting materials' properties and performance would require expertise in materials characterization and engineering.
Biotechnology and Chemical Engineering: The development of biocatalytic routes for the synthesis of this compound would necessitate collaboration between biotechnologists, who can identify and engineer suitable enzymes, and chemical engineers, who can design and optimize the bioreactor and downstream processing. nih.govnih.gov
Computational Chemistry and Experimental Science: Computational chemists can perform molecular modeling and simulations to predict the properties, reactivity, and biological interactions of Benzoic acid, 3-(2-(sulfooxy)phenoxy)-. These theoretical insights can guide experimental work, making the research process more efficient and targeted.
Q & A
Q. What are the recommended analytical methods for quantifying Benzoic acid, 3-(2-(sulfooxy)phenoxy)- in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection is a robust method for quantifying structurally similar sulfated phenolic acids. For example, a validated HPLC protocol for 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid uses a C18 column, mobile phase gradient of acetonitrile/water with 0.1% formic acid, and detection at 254 nm . Adjustments to retention times and mobile phase composition may be required based on the compound’s polarity and sulfated group interactions.
Q. How should researchers handle and store this compound to ensure stability?
Storage at –20°C under inert gas (e.g., argon) in amber glass vials is critical to prevent hydrolysis of the sulfated ester group and oxidative degradation. Evidence from sulfonamide derivatives highlights that improper storage can lead to reduced purity and compromised experimental reproducibility . Desiccants should be used to mitigate moisture-induced instability.
Q. What spectroscopic techniques are suitable for structural elucidation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) combined with high-resolution mass spectrometry (HRMS) is essential. The sulfated phenoxy group’s characteristic downfield shifts in ¹H NMR (~δ 7.5–8.5 ppm) and sulfur-related fragmentation patterns in HRMS can confirm the structure . For advanced stereochemical analysis, 2D NMR (COSY, HSQC) is recommended.
Advanced Research Questions
Q. How does the sulfated phenoxy group influence the compound’s metabolic fate in biological systems?
Sulfated esters are prone to enzymatic hydrolysis by sulfatases, generating reactive phenolic intermediates. Metabolite prediction tools (e.g., BioTransformer) suggest that 3-(2-(sulfooxy)phenoxy)benzoic acid may yield 3-(2-hydroxyphenoxy)benzoic acid as a primary metabolite, which could exhibit altered pharmacokinetic properties . In vitro assays with liver microsomes or recombinant sulfatases are advised to validate metabolic pathways.
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
Conflicting stability profiles may arise from pH-dependent hydrolysis kinetics. A systematic approach includes:
- Conducting accelerated stability studies (25–40°C) at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer).
- Monitoring degradation products via LC-MS to identify hydrolysis pathways.
- Cross-referencing with structurally analogous compounds, such as 2-ethoxybenzoic acid, which show enhanced stability in acidic conditions due to reduced sulfated group reactivity .
Q. What role could this compound play in targeted drug delivery systems, particularly for hypoxic tumors?
The sulfated group may act as a hypoxia-responsive motif, enabling selective drug release in low-oxygen environments. For example, sulfated derivatives of benzoic acid have been incorporated into nanoparticle carriers that degrade under hypoxia, releasing chemotherapeutic payloads . Researchers should evaluate release kinetics using hypoxia-mimicking assays (e.g., cobalt chloride treatment) and validate efficacy in 3D tumor spheroid models.
Q. How can researchers address challenges in synthesizing high-purity batches of this compound?
Key considerations include:
- Using protective groups (e.g., benzyloxycarbonyl) during sulfation reactions to prevent unwanted side reactions .
- Purification via preparative HPLC with a phenyl-hexyl stationary phase to separate sulfated isomers.
- Rigorous characterization with orthogonal techniques (e.g., elemental analysis, FTIR for sulfate ester confirmation) .
Methodological Notes
- Analytical Cross-Validation : Combine HPLC with capillary electrophoresis (CE) to resolve co-eluting impurities, especially for sulfated analogs .
- Stability Optimization : Pre-formulation studies using differential scanning calorimetry (DSC) can identify compatible excipients that stabilize the sulfated moiety .
- Metabolic Profiling : Use stable isotope labeling (e.g., ¹³C or ²H) to trace metabolite formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
